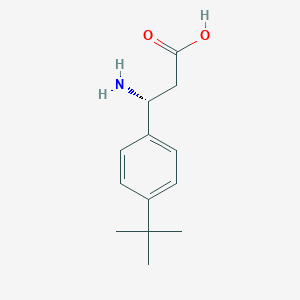
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a tert-butyl group attached to a phenyl ring, which is further connected to a propanoic acid backbone with an amino group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-tert-butylbenzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amino acid interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group provides steric hindrance, affecting the binding affinity and specificity. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a tert-butyl group.
(3R)-3-amino-3-(4-ethylphenyl)propanoic acid: Features an ethyl group instead of a tert-butyl group.
Uniqueness
The presence of the bulky tert-butyl group in (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid makes it unique compared to its analogs. This group provides steric hindrance, which can influence the compound’s reactivity and binding properties, making it a valuable tool in drug design and other applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Clave InChI |
QVTSIUCKEVJNGO-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


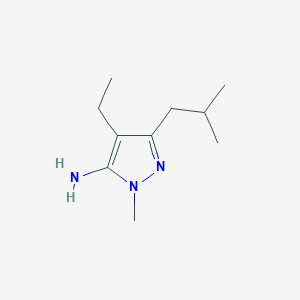
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
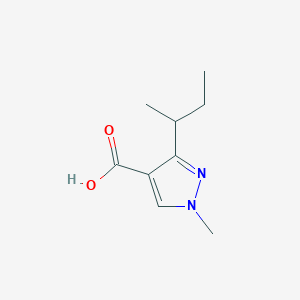


![(Cyclopropylmethyl)[(5-methylfuran-2-YL)methyl]amine](/img/structure/B15274879.png)
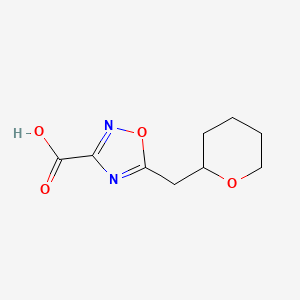
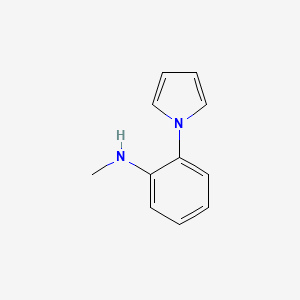
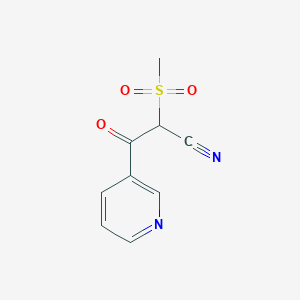

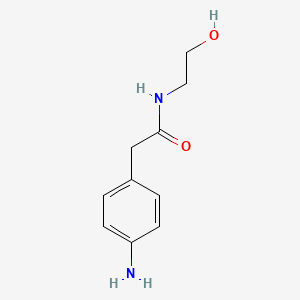
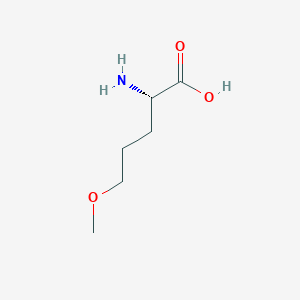
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
